molecular formula C14H21N3OS B5762081 1-(2-Methylphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea

1-(2-Methylphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea

Cat. No.: B5762081
M. Wt: 279.40 g/mol
InChI Key: LXWNDYGWNFIYBG-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

The synthesis of 1-(2-Methylphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea typically involves the reaction of 2-methylphenyl isothiocyanate with 2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified using recrystallization or column chromatography.

Synthetic Route:

    Starting Materials: 2-methylphenyl isothiocyanate and 2-(morpholin-4-yl)ethylamine.

    Reaction Conditions: Reflux in dichloromethane or ethanol.

    Purification: Recrystallization or column chromatography.

Chemical Reactions Analysis

1-(2-Methylphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Thiourea derivatives.

Scientific Research Applications

1-(2-Methylphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biological Research: It is used as a probe to study enzyme mechanisms and protein interactions.

    Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Agriculture: It is explored for its potential use as a pesticide or herbicide due to its ability to interfere with specific biological pathways in pests.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic or pesticidal effects.

Molecular Targets and Pathways:

    Enzymes: Inhibition of enzymes involved in cancer cell proliferation or pest metabolism.

    Receptors: Interaction with specific receptors to modulate biological responses.

Comparison with Similar Compounds

1-(2-Methylphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea can be compared with other thiourea derivatives, such as:

    1-(4-Methylphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea: Similar structure but with a different position of the methyl group on the phenyl ring.

    1-(2-Methylphenyl)-3-[2-(piperidin-1-yl)ethyl]thiourea: Similar structure but with a piperidine ring instead of a morpholine ring.

    1-(2-Methylphenyl)-3-[2-(pyrrolidin-1-yl)ethyl]thiourea: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness:

  • The presence of the morpholine ring in this compound imparts unique electronic and steric properties, making it distinct from other thiourea derivatives.
  • The specific substitution pattern on the phenyl ring also contributes to its unique reactivity and biological activity.

Properties

IUPAC Name

1-(2-methylphenyl)-3-(2-morpholin-4-ylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3OS/c1-12-4-2-3-5-13(12)16-14(19)15-6-7-17-8-10-18-11-9-17/h2-5H,6-11H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWNDYGWNFIYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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